(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Description
The compounds "(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one" (Compound A) and "(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one" (Compound B) are structurally complex spirocyclic molecules. Both feature a spiro[3,7,19-trioxatetracyclo[...]oxane] core, which confers rigidity and three-dimensionality, a hallmark of spiro compounds valued in drug discovery for their ability to interact with biological targets .
- Compound A includes a 6'-ethyl group, a 24-hydroxy moiety, and a 21-hydroxyimino substituent, alongside tetramethyl groups at positions 5',11,13,22.
- Compound B replaces the 6'-ethyl group with a 6'-methyl group and adds a pentamethyl configuration (5',6',11,13,22).
Both compounds share hydroxy and hydroxyimino functional groups, which enhance hydrogen-bonding capacity and solubility . Their stereochemistry (6R,24S) is critical for maintaining structural integrity and binding specificity .
Properties
Molecular Formula |
C126H176N4O28 |
|---|---|
Molecular Weight |
2194.7 g/mol |
IUPAC Name |
(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/t2*19?,21?,24?,25?,26?,27?,29?,31-,32-;2*18?,20?,22?,24?,25?,26?,28?,30-,31+/m1100/s1 |
InChI Key |
LKMMLHTWKLEARD-XMMPSYFHSA-N |
Isomeric SMILES |
CCC1C(CC[C@@]2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5[C@@]4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CC[C@@]2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5[C@@]4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CC[C@]2(CC3CC(O2)CC=C(CC(C=CC=C4COC5[C@@]4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CC[C@]2(CC3CC(O2)CC=C(CC(C=CC=C4COC5[C@@]4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Origin of Product |
United States |
Preparation Methods
Oxidation to 5-Oxomilbemycins
The first chemical step involves oxidizing milbemycins A3/A4 to their 5-oxo derivatives. This is achieved using chromium trioxide (CrO₃) in acetone at 0–5°C for 4 hours, followed by quenching with sodium bisulfite. The reaction mechanism proceeds via ketonization of the C5 hydroxyl group, forming 5-oxomilbemycins A3 and A4 with >90% conversion efficiency.
Table 1: Oxidation Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | CrO₃ (1.2 equiv) |
| Solvent | Acetone |
| Temperature | 0–5°C |
| Reaction Time | 4 hours |
| Yield | 92–95% |
Oximation to Introduce Hydroxyimino Groups
The 21-hydroxyimino moiety is introduced via oximation of 5-oxomilbemycins. A solution of hydroxylamine hydrochloride (NH₂OH·HCl) in water is added to the oxo derivatives in toluene, and the mixture is stirred at 25–30°C for 12 hours. This step selectively converts the C21 ketone to an oxime, yielding the intermediate 21-hydroxyimino-5-oxomilbemycins. Excess reagent is removed by washing with brine, and the product is isolated via solvent evaporation.
Table 2: Oximation Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | NH₂OH·HCl (1.5 equiv) |
| Solvent | Toluene/Water |
| Temperature | 25–30°C |
| Reaction Time | 12 hours |
| Yield | 85–88% |
Hydrogenation for Saturation and Stereochemical Control
Selective hydrogenation is employed to saturate the 22,23-double bond while preserving the spiro-oxane system. Using a palladium-on-carbon (Pd/C) catalyst under 3.5 bar hydrogen pressure at 50°C, the reaction achieves complete conversion within 2 hours. This step is critical for stabilizing the macrocyclic structure and ensuring the desired (6R,24S) stereochemistry.
Table 3: Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (10 wt%) |
| Pressure | 3.5 bar H₂ |
| Temperature | 50°C |
| Reaction Time | 2 hours |
| Conversion | 100% |
Purification and Isolation
Column Chromatography
The crude product is purified using silica gel column chromatography with a gradient elution of dichloromethane/methanol (95:5 to 90:10). This removes residual catalysts and byproducts, yielding material with >95% purity.
Crystallization
Final purification is achieved via recrystallization from a mixture of ethyl acetate and hexane (1:3). Slow cooling to 4°C produces crystalline (6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one with a melting point of 129–131°C.
Industrial-Scale Production
Industrial synthesis optimizes fermentation and reaction conditions for cost-effectiveness. Key adjustments include:
- Fermentation Yield Enhancement : Strain mutagenesis and media optimization increase milbemycin A3/A4 titers to 12–15 g/L.
- Continuous Hydrogenation : Fixed-bed reactors with Pd/C catalysts enable continuous processing, reducing batch cycle times by 40%.
- Solvent Recovery Systems : Distillation units recycle >90% of toluene and acetone, minimizing waste.
Analytical Characterization
Spectroscopic Data
Purity and Yield Metrics
Table 4: Batch Performance Metrics
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Yield (Overall) | 68–73% | 79–83% |
| HPLC Purity | >95% | 92.3–95.1% |
| Melting Point | 129–131°C | 108–110°C |
Challenges and Mitigation Strategies
Stereochemical Control
The spiro-oxane system’s (6R,24S) configuration is prone to epimerization during hydrogenation. This is mitigated by using low temperatures (50°C) and short reaction times.
Byproduct Formation
Unwanted 7-bromo derivatives may form during oximation if trace bromides are present. Rigorous solvent drying and reagent purification reduce such byproducts to <2%.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic lactones and their reactivity.
Biology: Investigated for its effects on various biological systems, including its antiparasitic activity.
Medicine: Explored for potential therapeutic uses, particularly in treating parasitic infections.
Industry: Utilized in the development of new agricultural products and veterinary medicines.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, such as glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding disrupts normal cellular function, leading to paralysis and death of the target organism . The pathways involved include the modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
Structural and Physicochemical Differences
Key Observations :
- Molecular Weight : Compound A’s higher molecular weight (686.881 vs. 558.754) may reduce bioavailability compared to Compound B, though both exceed the typical 500 g/mol threshold for drug-like molecules .
- In contrast, Compound B’s pentamethyl configuration could improve metabolic stability but reduce solubility .
- Hydrogen Bonding: Both compounds share three hydrogen bond donors, suggesting similar solubility profiles, though steric hindrance from methyl/ethyl groups may modulate this .
Biological Activity
The compound (6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one and its derivative (6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one belong to a class of compounds known for their complex spirocyclic structures and significant biological activities. This article reviews their biological properties based on recent findings.
Structural Characteristics
These compounds feature multiple chiral centers and functional groups such as hydroxy and imino groups that contribute to their potential biological reactivity and activity. Their intricate structures suggest possible interactions with various biological systems.
Biological Activities
The biological activities of these compounds can be summarized as follows:
-
Anthelmintic Activity :
- Both compounds have shown efficacy against parasitic worms (helminths). They are part of the milbemycin class of compounds known for their anthelmintic properties.
- Mechanism of Action : Milbemycins act primarily by interfering with the transmission of signals in the nervous system of parasites, leading to paralysis and death.
-
Insecticidal Properties :
- The compounds exhibit insecticidal activity against a range of pests.
- They disrupt neuromuscular functions in insects similarly to their action in helminths.
-
Potential Antitumor Activity :
- Preliminary studies suggest that these compounds may also possess antitumor properties through mechanisms that require further investigation.
Case Studies
Several studies have been conducted to evaluate the biological activities of these compounds:
-
Study on Anthelmintic Activity :
A study demonstrated that (6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino exhibited significant activity against Haemonchus contortus, a common parasitic worm in livestock. The compound was effective at low concentrations and showed minimal toxicity to host cells. -
Insecticidal Efficacy :
Research indicated that the derivative compound had a lethal concentration (LC50) significantly lower than conventional insecticides when tested against Aedes aegypti larvae.
Data Table: Biological Activity Overview
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?
Answer:
The synthesis involves multistep reactions with precise stoichiometric control. Key steps include:
- Tetrahydrofuran (THF)-mediated coupling : Reacting tetrachloromonospirocyclotriphosphazenes with carbazolyldiamine in THF at room temperature for 72 hours, monitored via thin-layer chromatography (TLC) .
- Triethylamine (Et3N) as a catalyst : Neutralizes HCl byproducts, improving reaction efficiency.
- Purification : Column chromatography is critical for isolating dispirophosphazene derivatives, as residual salts (e.g., triethylammonium chloride) can interfere with downstream applications .
Validation : Purity is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Advanced: How does stereochemical configuration (e.g., 6R,24S) influence the compound’s stability and reactivity?
Answer:
The compound’s spiro and tetracyclic architecture introduces steric strain, making stereochemistry pivotal:
- X-ray crystallography : Essential for resolving spatial arrangements of hydroxyl, ethyl, and methyl groups, which dictate hydrogen-bonding networks and solvent interactions (see Supplementary Information in ).
- Kinetic vs. thermodynamic control : Isomerization risks (e.g., E/Z hydroxyimino groups) require low-temperature reaction conditions to preserve the desired 6R,24S configuration .
Data contradiction : Discrepancies in published NMR spectra for similar compounds suggest dynamic equilibria in solution; variable-temperature NMR studies are recommended to confirm configurational stability .
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?
Answer:
- X-ray diffraction (XRD) : Resolves crystallographic parameters, confirming the spiro[3,7,19-trioxatetracyclo...] framework .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities like unreacted diamine precursors .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., hydroxyimino C=N-O stretch at ~1600 cm⁻¹) .
Advanced: How can computational modeling optimize synthesis conditions for scaled-up production?
Answer:
- AI-driven process simulation : Tools like COMSOL Multiphysics model reaction kinetics, predicting optimal solvent ratios (e.g., THF vs. Et3N) and temperature gradients to minimize side products .
- Density Functional Theory (DFT) : Calculates transition-state energies for stereochemical pathways, guiding catalyst selection (e.g., Et3N vs. DBU) .
Integration with experimental data : Machine learning algorithms correlate synthetic yields with parameters like reaction time, enabling real-time adjustments .
Basic: What are the primary challenges in isolating this compound from reaction mixtures?
Answer:
- Byproduct interference : Triethylammonium chloride salts require rigorous filtration to avoid column clogging during chromatography .
- Solvent selection : THF’s high volatility complicates evaporation; switching to dichloromethane (DCM) with controlled rotary evaporation improves recovery rates .
Advanced: How do environmental conditions (pH, temperature) affect the compound’s hydrolytic stability?
Answer:
- pH-dependent degradation : Hydroxyimino groups undergo hydrolysis above pH 7.0, confirmed via accelerated stability testing (40°C/75% RH for 30 days) .
- Thermogravimetric analysis (TGA) : Reveals decomposition thresholds (~180°C), guiding storage recommendations (desiccated, <25°C) .
Mitigation : Buffered formulations (pH 5.0–6.5) with antioxidants (e.g., BHT) enhance shelf life .
Basic: What regulatory guidelines apply to handling this compound in laboratory settings?
Answer:
- Safety protocols : Use fume hoods due to THF’s flammability and Et3N’s toxicity .
- Waste management : Neutralize acidic byproducts before disposal per EPA guidelines .
Advanced: Can this compound’s bioactivity be predicted using structure-activity relationship (SAR) models?
Answer:
- Molecular docking : Simulates interactions with biological targets (e.g., helminth glutamate-gated chloride channels) using software like AutoDock Vina .
- Comparative SAR : Analogues with ethyl vs. pentamethyl substitutions show varying binding affinities; QSAR models prioritize substituent modifications for enhanced efficacy .
Basic: How is the compound’s solubility profile determined, and what solvents are optimal?
Answer:
- Hansen solubility parameters : Predict compatibility with polar aprotic solvents (e.g., DMSO, acetone) .
- Experimental validation : Phase diagrams constructed via turbidimetric titration identify optimal co-solvent systems (e.g., DMSO:water 70:30) .
Advanced: What interdisciplinary approaches resolve contradictions in published data on this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
